
2-Fluoro-5-(fluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(fluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms attached to the pyridine ring, one at the second position and the other as part of a fluoromethyl group at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-aminopyridine followed by diazotization and subsequent Schiemann reaction can yield fluorinated pyridines . Another method involves the use of electrophilic fluorinating agents such as Selectfluor® to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C).
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-5-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Electrophilic Fluorination: The compound can be further fluorinated using electrophilic fluorinating agents to introduce additional fluorine atoms.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor® are commonly used for introducing fluorine atoms under mild conditions.
Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield highly fluorinated pyridine derivatives, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(fluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyridines are often used in the design of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(fluoromethyl)pyridine is largely dependent on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Similar in structure but lacks the fluoromethyl group.
5-Fluoromethyl-2-methylpyridine: Contains a methyl group instead of a fluorine atom at the second position.
2,3,5-Trifluoropyridine: Contains three fluorine atoms on the pyridine ring.
Uniqueness: 2-Fluoro-5-(fluoromethyl)pyridine is unique due to the presence of both a fluorine atom and a fluoromethyl group on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
Eigenschaften
Molekularformel |
C6H5F2N |
|---|---|
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
2-fluoro-5-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H5F2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 |
InChI-Schlüssel |
YRKOJRNUMAAGGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


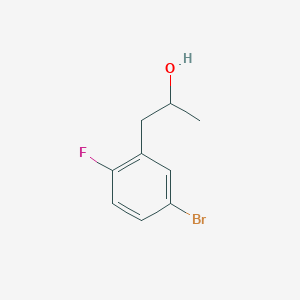
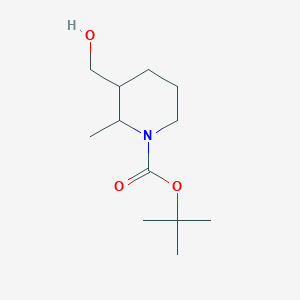
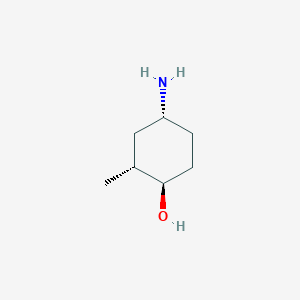
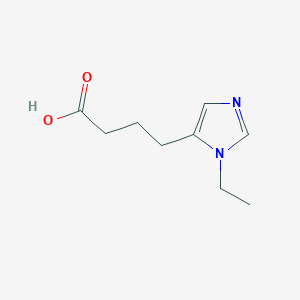
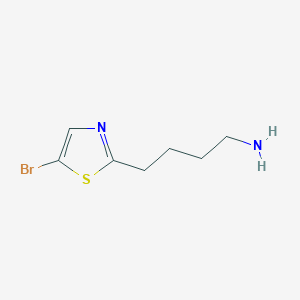
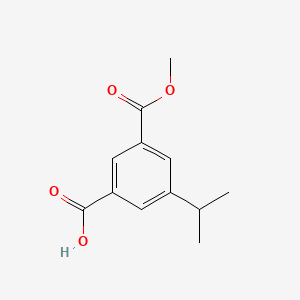
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
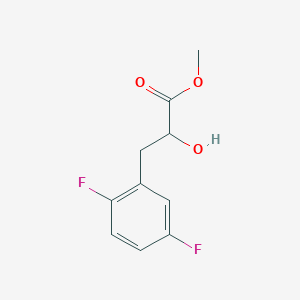
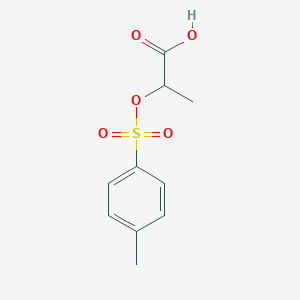
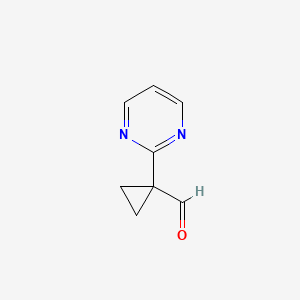
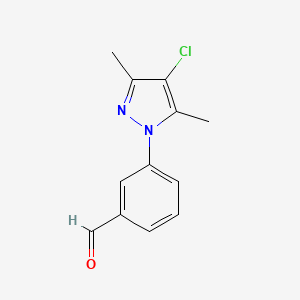
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
